Morpholine, 4-(2-bromo-2-propenyl)-

Description

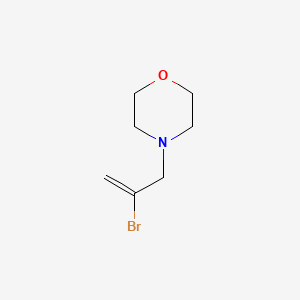

Morpholine, 4-(2-bromo-2-propenyl)- is a morpholine derivative substituted with a 2-bromo-2-propenyl group at the nitrogen atom. This compound features a brominated allyl chain, which imparts unique reactivity due to the electron-withdrawing bromine atom and the conjugated double bond. The bromo-alkenyl moiety may enhance its utility in cross-coupling reactions or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJIFSVCTDWVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403903 | |

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37828-83-4 | |

| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-bromo-2-propenyl)- typically involves the reaction of morpholine with 2-bromo-2-propenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-bromo-2-propenyl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other reduced forms.

Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles or radicals.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Addition Reactions: Electrophiles like halogens, hydrogen halides, or radicals generated from peroxides.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, or ethers.

Oxidation: Products include epoxides, alcohols, or carboxylic acids.

Reduction: Products include alkanes or other reduced hydrocarbons.

Addition Reactions: Products include halogenated compounds or addition products with various electrophiles.

Scientific Research Applications

Synthesis of Pharmaceuticals

Morpholine derivatives are often utilized as intermediates in the synthesis of various pharmaceuticals. The presence of the bromoalkene moiety allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in drug development.

- Case Study: Antiviral Agents

Research has indicated that morpholine derivatives can serve as precursors for antiviral compounds. For instance, modifications to the morpholine structure have been explored in the synthesis of inhibitors targeting viral replication pathways, showcasing its relevance in medicinal chemistry.

Agricultural Chemicals

The compound is also investigated for its potential use in agricultural applications, particularly in the development of herbicides and fungicides. The morpholine ring is known to enhance the bioactivity of certain agrochemicals.

- Case Study: Herbicide Development

Studies have shown that morpholine derivatives exhibit herbicidal activity against various weed species. The introduction of the 2-bromo-2-propenyl group has been linked to improved efficacy and selectivity in herbicidal formulations.

Material Science

In material science, morpholine derivatives are explored for their properties as stabilizers and surfactants in polymer formulations. Their ability to interact with different materials can enhance the performance characteristics of polymers.

- Case Study: Polymer Additives

Research indicates that incorporating morpholine derivatives into polymer matrices can improve thermal stability and mechanical properties. These enhancements make them suitable for applications in coatings and adhesives.

Chemical Manufacturing

Morpholine, 4-(2-bromo-2-propenyl)- can act as a reagent in various chemical manufacturing processes. Its unique structure allows it to participate in reactions such as cross-coupling and cyclization.

- Case Study: Cross-Coupling Reactions

The compound has been employed as a coupling agent in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, demonstrating its utility in synthetic organic chemistry.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Effective precursors for viral replication inhibitors |

| Agricultural Chemicals | Herbicides | Enhanced bioactivity against specific weed species |

| Material Science | Polymer additives | Improved thermal stability and mechanical properties |

| Chemical Manufacturing | Cross-coupling reactions | Useful reagent in palladium-catalyzed reactions |

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-bromo-2-propenyl)- depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Reactivity and Functional Groups :

- The 2-bromo-2-propenyl group in the target compound distinguishes it from aromatic or heteroaromatic derivatives. Its allylic bromide structure suggests susceptibility to nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions, unlike brominated aryl derivatives (e.g., ), which are more stable but less reactive in such contexts.

- Compounds like VPC-14449 () incorporate dibromoimidazole and thiazole rings, enabling π-π stacking and hydrogen bonding in biological systems, unlike the alkenyl bromine in the target compound .

Biological and Pharmacological Relevance: Brominated pyridinyl () and benzyl () morpholines are often intermediates in drug discovery. The target compound’s allyl bromide may serve as a precursor for alkylating agents or prodrugs.

Physical Properties and Applications: Deuterated derivatives (e.g., ) are critical in metabolic studies, while the target compound’s non-deuterated structure may prioritize synthetic versatility. Safety data for 4-(2-Bromo-4-fluorobenzyl)morpholine () highlight handling precautions (e.g., inhalation risks), suggesting similar hazards for the target compound due to bromine content .

Biological Activity

Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-(2-bromo-2-propenyl)- features a morpholine ring substituted with a 2-bromo-2-propenyl group. This substitution enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom contributes to its distinct chemical properties compared to other halogenated morpholines.

Target of Action

The primary biochemical pathway influenced by Morpholine, 4-(2-bromo-2-propenyl)- is its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.

Mode of Action

The compound engages in transmetalation processes during the SM coupling reaction. This involves the transfer of a metal from one molecule to another, allowing for the coupling of two different organic groups.

Biological Activity

Morpholine derivatives are known for their diverse pharmacological activities. Morpholine, 4-(2-bromo-2-propenyl)- has been studied for its potential effects on various biological systems:

Medicinal Chemistry Applications

- Neurodegenerative Diseases : Morpholine derivatives have shown promise in targeting receptors and enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain morpholine-containing compounds have been identified as inhibitors of BACE-1, an enzyme involved in Alzheimer's pathology .

- Cancer Research : Research has indicated that morpholine derivatives can modulate biological pathways relevant to cancer treatment. They exhibit cytotoxic activity against various cancer cell lines, potentially offering new therapeutic avenues for drug development .

- Pain Management : Some morpholine derivatives have been reported to interact with receptors involved in pain modulation, suggesting their potential use in analgesic therapies .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of morpholine-based compounds:

- Study on Neurodegeneration : A study demonstrated that a bicyclic morpholine derivative exhibited significant activity against BACE-1 with micromolar potency. Molecular docking studies revealed critical interactions between the morpholine moiety and active site residues of BACE-1, underscoring its role as an effective inhibitor .

- Anticancer Activity : In vitro assays showed that specific morpholine derivatives displayed comparable or superior cytotoxicity to established chemotherapeutics like cisplatin against various cancer cell lines .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.